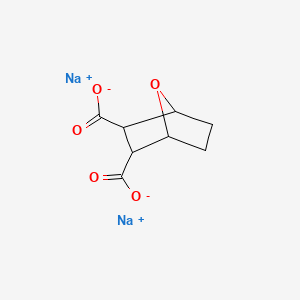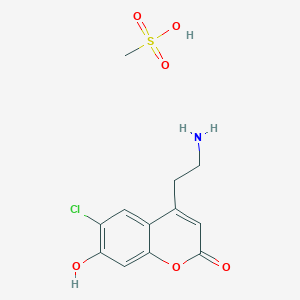
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMPA and is synthesized using specific methods.
Mécanisme D'action
FMPA exerts its effects by inhibiting the activity of specific enzymes and proteins that are involved in various biochemical pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a role in inflammation and pain. FMPA has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cancer development.
Biochemical and Physiological Effects:
FMPA has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2. FMPA has also been found to induce cell death in cancer cells by inhibiting the activity of HDACs. Additionally, FMPA has been found to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
FMPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. FMPA is also stable and can be stored for long periods without degradation. However, FMPA has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of FMPA. One area of research is the development of FMPA derivatives that have improved solubility and bioavailability. Another area of research is the study of FMPA in combination with other drugs for the treatment of various diseases. Additionally, the role of FMPA in epigenetic regulation and gene expression is an area of ongoing research.
Méthodes De Synthèse
The synthesis of FMPA involves the reaction of 4-fluorophenol and 2-hydroxy-2-methyl-3-(methylthio)propylamine in the presence of acetic anhydride. This reaction leads to the formation of FMPA, which is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
FMPA has been extensively studied for its potential applications in various fields of scientific research. It has been found to be effective in the treatment of various diseases such as cancer, inflammation, and pain. FMPA has also been used as a tool for studying the role of specific enzymes and proteins in various biochemical pathways.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-13(17,9-19-2)8-15-12(16)7-18-11-5-3-10(14)4-6-11/h3-6,17H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLTXZOEIDXHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=C(C=C1)F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2789336.png)


![Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate](/img/structure/B2789342.png)
![(2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2789344.png)
![N-isopentyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2789345.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2789349.png)